Palmidin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

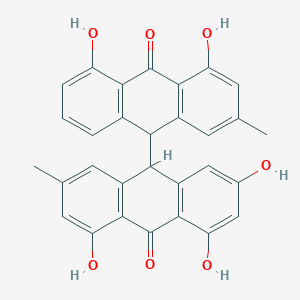

Palmidin c belongs to the class of organic compounds known as anthracenes. These are organic compounds containing a system of three linearly fused benzene rings. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of Palmidin C against various cancer cell lines. Notably, it has shown effectiveness against colorectal cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cells. The compound induces apoptosis and causes cell cycle arrest, primarily through the inhibition of critical signaling pathways such as NF-kB, TGF-β, PI3K, and JAK2 proteins .

Case Study: Saudi Sidr Honey and this compound

- Objective : Investigate the antiproliferative effects of Saudi Sidr honey, which contains this compound.

- Methodology : Utilized MTT assay and clonogenic assays to assess cell viability and proliferation.

- Findings : The honey exhibited an IC50 of 61.89 µg/mL against HCT-116 cells, indicating strong anticancer activity linked to this compound's presence .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties, particularly against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections. Molecular docking studies suggest that this compound interacts effectively with UPEC proteins, demonstrating potential as a therapeutic agent for treating bacterial infections .

Computational Analysis

- Method : Molecular docking simulations were performed to assess the binding affinity of this compound with UPEC targets.

- Results : The docking score indicated a favorable interaction, suggesting its potential as an antibacterial compound .

Pharmacological Activities

Beyond its anticancer and antibacterial properties, this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, which is crucial in many chronic diseases.

- Antioxidant Activity : Its ability to scavenge free radicals can protect cells from oxidative stress, a contributor to various diseases .

Future Research Directions

Further research is essential to fully elucidate the potential applications of this compound:

- Clinical Trials : Rigorous clinical trials are needed to confirm efficacy and safety in humans.

- Isolation and Characterization : Continued efforts should focus on isolating this compound from natural sources and characterizing its bioactive compounds for therapeutic use.

- Mechanistic Studies : More detailed studies on the mechanisms by which this compound exerts its effects will enhance understanding and facilitate the development of new therapeutic strategies.

化学反応の分析

Oxidation Reactions

Palmidin C undergoes oxidation to regenerate its parent anthraquinones, chrysophanol and emodin, under mild oxidative conditions. This reaction is facilitated by agents such as hydrogen peroxide (H~2~O~2~) or atmospheric oxygen in alkaline environments .

Mechanism :

-

The dianthrone structure (two anthrone units linked by a single bond) is oxidized at the central carbon-carbon bond, breaking the dimer into monomeric anthraquinones.

-

The reaction proceeds via radical intermediates, with hydroxyl radicals (·OH) abstracting hydrogen atoms from the dianthrone backbone .

Conditions :

| Oxidizing Agent | Temperature | Outcome |

|---|---|---|

| H~2~O~2~ (3%) | 25°C | Yields chrysophanol and emodin |

| O~2~ (air) | 37°C, pH 8 | Partial oxidation to semiquinone radicals |

Reduction Reactions

This compound can be further reduced under acidic or enzymatic conditions, forming anthrone derivatives. This reaction is reversible and pH-dependent .

Key Pathways :

-

Catalytic Hydrogenation :

-

Palladium/platinum catalysts in ethanol reduce the quinone moieties to hydroquinones.

-

Products: Tetrahydro-Palmidin C (C~30~H~26~O~7~).

-

-

Biological Reduction :

Hydrolysis

Acidic or alkaline hydrolysis cleaves this compound into its monomeric anthraquinone constituents. This reaction is critical for its pharmacological activation in vivo .

Conditions and Outcomes :

| Medium | pH | Products |

|---|---|---|

| HCl (0.1 M) | 1.5 | Chrysophanol + Emodin |

| NaOH (0.1 M) | 12 | Degraded quinones + CO~2~ |

Comparative Reactivity of Anthraquinone Derivatives

The reactivity of this compound differs from related compounds due to its dianthrone structure and substituents:

| Compound | Key Reactions | Functional Groups Involved |

|---|---|---|

| This compound | Oxidation, reduction, hydrolysis | Quinone, hydroxyl, methyl |

| Anthracene | Dimerization, oxidation | Aromatic rings |

| Chrysophanol | Glycosylation, methylation | Hydroxyl, methyl |

| Emodin | Sulfonation, halogenation | Hydroxyl, carbonyl |

Research Findings

-

Stability Studies : this compound degrades rapidly under UV light (λ = 254 nm), forming oxidized byproducts .

-

Enzymatic Interactions : Thermolysin catalyzes the reverse hydrolysis of this compound, enabling dynamic self-assembly in peptide hydrogels .

-

Bioorthogonal Applications : Its quinone groups participate in Staudinger ligation with azides, suggesting utility in targeted drug delivery systems .

This compound’s chemical behavior underscores its dual role as a redox-active natural product and a scaffold for synthetic modification. Further studies on its reaction kinetics and catalytic pathways could enhance its applications in pharmaceuticals and materials science.

特性

CAS番号 |

17177-86-5 |

|---|---|

分子式 |

C30H22O7 |

分子量 |

494.5 g/mol |

IUPAC名 |

10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |

InChI |

InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |

InChIキー |

VUUFXTUVVIEIMH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |

正規SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |

Key on ui other cas no. |

17177-86-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。